molecular formula C23H24N4O2 B2702781 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide CAS No. 1021059-80-2

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide

Cat. No. B2702781
CAS RN: 1021059-80-2
M. Wt: 388.471
InChI Key: YLHPEKNEUILPND-NTEUORMPSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide” were not found, there are studies on similar compounds. For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were found to inhibit in vivo angiogenesis and exhibit DNA cleavage abilities .

Scientific Research Applications

Anticonvulsant Activity

Cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant activity in rodent models, showing promising results. Structural modifications, such as chlorine or methyl substitution on the phenyl ring, have been beneficial for enhancing anticonvulsant effects. These studies provide insights into the design of new antiepileptic drugs with improved efficacy (Gunia-Krzyżak et al., 2017) (Żesławska et al., 2017).

Antiviral Activity

Research on pyrimidine derivatives, including those similar to the cinnamamide structure, highlighted their potent antiviral properties, especially against herpes and retroviruses. The structural features of these compounds, such as the substitution patterns, play a crucial role in their antiviral efficacy (Holý et al., 2002).

Acaricidal and Antifungal Activities

Novel strobilurin analogues, including pyrimidine-substituted compounds, have demonstrated significant acaricidal activity, suggesting their potential as lead compounds for developing new acaricides. The structure-activity relationship studies help in identifying modifications that enhance activity against specific pests (Chai et al., 2011).

Analogs as Isosteres and Antagonists

Amino-substituted heterocycles, acting as isosteres of the cinnamamide moiety, have shown potential as antagonists of LFA-1/ICAM-1 binding, indicating their utility in addressing inflammatory conditions and immune response modulation (Wang et al., 2005).

Miscellaneous Activities

Other studies have explored the synthesis and biological evaluation of cinnamamide derivatives for their potential in treating various conditions, including cancer, through different mechanisms of action. These investigations underline the versatility of cinnamamide scaffolds in medicinal chemistry and their potential for developing new therapeutic agents (De et al., 2011).

properties

IUPAC Name

(E)-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16(2)29-23-15-21(24-17(3)25-23)26-19-10-12-20(13-11-19)27-22(28)14-9-18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28)(H,24,25,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHPEKNEUILPND-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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